2-Furanmethanol, alpha-ethyl-
Overview
Description
2-Furanmethanol, alpha-ethyl-, also known as 2-(2-Furyl)ethanol, is an organic compound with the molecular formula C6H8O2. It belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing one oxygen atom. This compound is known for its pleasant odor and is commonly found in various natural products, including essential oils and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Furanmethanol, alpha-ethyl-, can be synthesized through several methods. One common synthetic route involves the reduction of 2-furancarboxaldehyde (furfural) using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, 2-Furanmethanol, alpha-ethyl-, can be produced through the catalytic hydrogenation of furfural. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature. The hydrogenation reaction converts furfural to 2-furanmethanol, which can then be further processed to obtain the alpha-ethyl derivative.
Chemical Reactions Analysis
Types of Reactions
2-Furanmethanol, alpha-ethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-furancarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 2-furanmethanol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group in 2-Furanmethanol, alpha-ethyl-, can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or tetrahydrofuran (THF).
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: 2-Furancarboxylic acid.
Reduction: 2-Furanmethanol.
Substitution: Depending on the substituent introduced, various derivatives of 2-Furanmethanol, alpha-ethyl-, can be formed.
Scientific Research Applications
2-Furanmethanol, alpha-ethyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: 2-Furanmethanol, alpha-ethyl-, is used in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Furanmethanol, alpha-ethyl-, involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, participating in nucleophilic addition and substitution reactions. Its biological activity is attributed to its ability to interact with cellular components, such as enzymes and receptors, leading to various physiological effects.
Comparison with Similar Compounds
2-Furanmethanol, alpha-ethyl-, can be compared with other furan derivatives, such as:
2-Furanmethanol (Furfuryl alcohol): Similar in structure but lacks the alpha-ethyl group.
2-Furancarboxaldehyde (Furfural): An aldehyde derivative of furan, used as a precursor in the synthesis of 2-Furanmethanol, alpha-ethyl-.
2-Furancarboxylic acid: An oxidation product of 2-Furanmethanol, alpha-ethyl-.
The uniqueness of 2-Furanmethanol, alpha-ethyl-, lies in its specific structural features, which confer distinct chemical and biological properties compared to other furan derivatives.
Properties
IUPAC Name |
1-(furan-2-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXWHUXLVXOXBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044671 | |
Record name | 1-(Furan-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4208-61-1, 26908-23-6 | |
Record name | α-Ethyl-2-furanmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4208-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Hydroxypropyl)furan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furanpropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026908236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furanmethanol, .alpha.-ethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Furanmethanol, .alpha.-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(Furan-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-ethylfuran-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(1-HYDROXYPROPYL)FURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0TJ5Q05LN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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